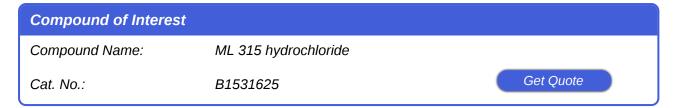


ML315 Hydrochloride: A Technical Guide to its Biological Targets and Pathways

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride is a potent and selective biochemical probe that acts as a dual inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (Dyrk) families.[1] This document provides an in-depth technical guide on the biological targets and associated signaling pathways of ML315. It includes a comprehensive summary of its quantitative inhibitory activities, detailed descriptions of relevant signaling pathways with corresponding visual diagrams, and an overview of the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development investigating the therapeutic potential of targeting Clk and Dyrk kinases.

Biological Targets of ML315 Hydrochloride

ML315 has been identified as a potent inhibitor of several isoforms within the Clk and Dyrk kinase families. These kinases are crucial regulators of various cellular processes, most notably mRNA splicing.[1][2] The inhibitory activity of ML315 is summarized in the table below.



Target Kinase	IC50 (nM)
CLK1	68
CLK2	231
CLK3	>10,000
CLK4	68
DYRK1A	282
DYRK2	1156

Table 1: Inhibitory activity of ML315 against a panel of Clk and Dyrk kinase isoforms. Data sourced from Probechem Biochemicals and Coombs et al., 2013.[1][3]

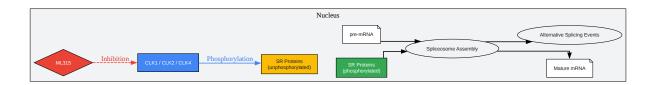
Signaling Pathways Modulated by ML315 Hydrochloride

By inhibiting Clk and Dyrk kinases, ML315 influences several critical signaling pathways. These kinases are key players in the regulation of gene expression through their control of pre-mRNA splicing, as well as in other fundamental cellular processes.

The CLK Kinase Signaling Pathway and Regulation of mRNA Splicing

The Clk family of kinases (CLK1, CLK2, CLK3, and CLK4) are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[2] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[2] This phosphorylation is a key step in the assembly of the spliceosome and the subsequent removal of introns from pre-mRNA. By inhibiting CLK1, CLK2, and CLK4, ML315 can alter the phosphorylation status of SR proteins, leading to changes in alternative splicing patterns. This can have widespread effects on gene expression and cellular function.





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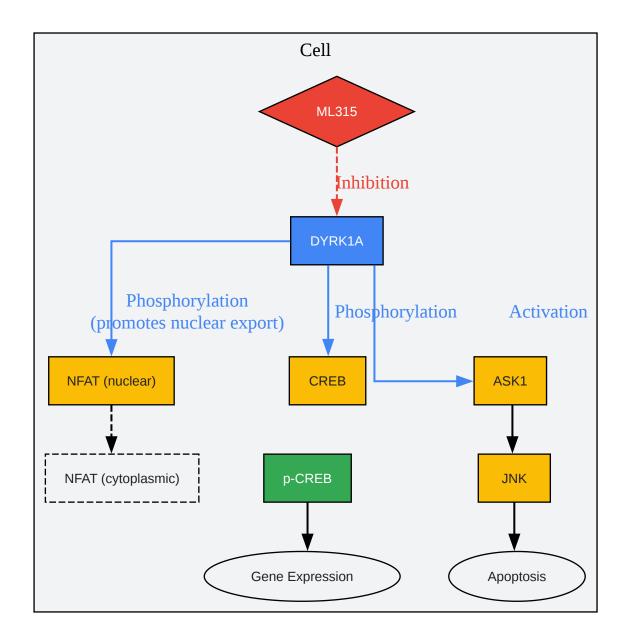
Figure 1: CLK Signaling Pathway in mRNA Splicing.

The DYRK Kinase Signaling Pathways

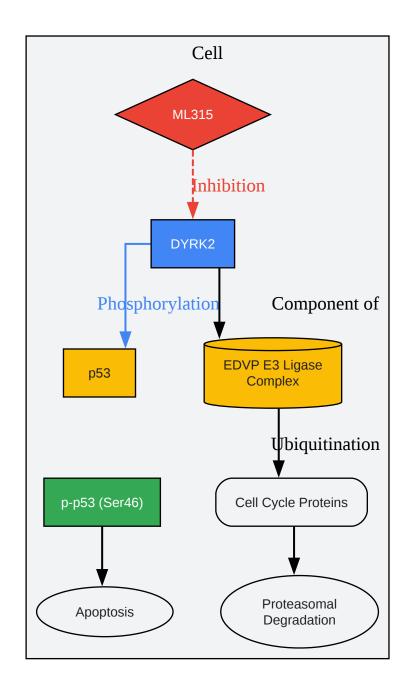
The Dyrk family of kinases are also dual-specificity kinases involved in a wide range of cellular functions, including cell proliferation, differentiation, and survival.[4] ML315 inhibits DYRK1A and, to a lesser extent, DYRK2.

DYRK1A is a highly conserved kinase implicated in neurodevelopment and has been linked to pathologies such as Down syndrome and Alzheimer's disease. It phosphorylates a variety of substrates, including transcription factors like NFAT (Nuclear Factor of Activated T-cells) and CREB (cAMP response element-binding protein), thereby regulating their activity and downstream gene expression.









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